molecular formula C17H11N5O B1677094 Ocinaplon CAS No. 96604-21-6

Ocinaplon

Cat. No. B1677094
CAS RN: 96604-21-6
M. Wt: 301.3 g/mol
InChI Key: OQJFBUOFGHPMSR-UHFFFAOYSA-N
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Description

Ocinaplon is an anxiolytic drug in the pyrazolopyrimidine family of drugs . It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and relatively little sedative or amnestic effect .


Synthesis Analysis

The synthesis of Ocinaplon involves the condensation of 4-Acetylpyridine with N,N-Dimethylformamide dimethyl acetal (DMFDMA) to give the “enamide”. This is then condensed with (3-Amino-1H-pyrazol-4-yl) (2-pyridinyl)methanone. This is the same intermediate as was used in the synthesis of zaleplon in which the nitrile is replaced by a 2-acetylpyridil moiety .


Molecular Structure Analysis

The molecular formula of Ocinaplon is C17H11N5O . The structure of Ocinaplon includes a pyrazolopyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring .

Scientific Research Applications

Ocinaplon's Anxiolytic Properties

Ocinaplon, a positive allosteric modulator of GABA_A receptors, has been studied for its anxiolytic-like actions, particularly in treating Generalized Anxiety Disorder (GAD). Clinical trials have demonstrated its efficacy in reducing anxiety symptoms as measured by the Hamilton Scale for Anxiety (HAM-A). Remarkably, ocinaplon achieved these results without the typical side effects associated with benzodiazepines, such as dizziness or sedation, making it a promising therapeutic agent for anxiety disorders (Czobor et al., 2010).

Anxioselective Profile of Ocinaplon

In both preclinical and clinical settings, ocinaplon has exhibited an anxioselective profile. This means that it provides significant anxiolytic effects comparable to benzodiazepines but without their limiting side effects. Studies have shown that ocinaplon can induce muscle relaxation, ataxia, and sedation only at doses significantly higher than those required for its anxiolytic effects. This differential in dose-response enhances its safety profile for therapeutic use (Lippa et al., 2005).

Non-Benzodiazepine Alternative for Anxiolytic Therapy

Ocinaplon represents a novel approach in anxiolytic therapy, particularly for patients who experience adverse effects from traditional benzodiazepines. Despite its low affinity for binding at the benzodiazepine-site of the GABA_A receptor, ocinaplon effectively mimics the anxiolytic and anticonvulsant effects of benzodiazepines without the associated sedation and motor impairment (Chilman-Blair et al., 2003).

Pharmacological Properties of Ocinaplon and its Metabolite

The pharmacological properties of ocinaplon, and its primary biotransformation product, DOV 315,090, have been explored to understand its anxioselective properties. Research indicates that while DOV 315,090 contributes to the action of ocinaplon in vivo, its selectivity profile is similar to that of ocinaplon. This implies a complex interaction between different GABA_A-R subtypes in the anxiolytic effects of GABA_A-R modulators (Berezhnoy et al., 2008).

properties

IUPAC Name

pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJFBUOFGHPMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242362
Record name Ocinaplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ocinaplon

CAS RN

96604-21-6
Record name Ocinaplon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96604-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ocinaplon [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocinaplon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06529
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ocinaplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCINAPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
D Berezhnoy, MC Gravielle, S Downing, E Kostakis… - BMC …, 2008 - Springer
… We hypothesized that the pharmacological properties of ocinaplon … One hour after administration of ocinaplon, the plasma … Rs, but that its selectivity profile is similar to that of …
Number of citations: 21 link.springer.com
A Lippa, P Czobor, J Stark, B Beer… - Proceedings of the …, 2005 - National Acad Sciences
… Here we report that the pyrazolo[1,5-a]-pyrimidine, ocinaplon, … In rats, ocinaplon produces significant muscle relaxation, … that like benzodiazepines, ocinaplon produces an anxiolytic …
Number of citations: 147 www.pnas.org
P Czobor, P Skolnick, B Beer… - CNS neuroscience & …, 2010 - Wiley Online Library
… The aim of this study was to evaluate the effects of ocinaplon in a multicenter, double-blind … to treatment with ocinaplon 90 mg tid (n = 31) or placebo for 28 days (n = 29). Ocinaplon was …
Number of citations: 36 onlinelibrary.wiley.com
NR Mirza, RJ Rodgers, LS Mathiasen - Journal of Pharmacology and …, 2006 - ASPET
… the novel anxioselective drug ocinaplon. A nonselective partial … All nonselective full agonists and ocinaplon fully generalized … We predicted that ocinaplon would generalize similarly to …
Number of citations: 38 jpet.aspetjournals.org
CH Vinkers, B Olivier, T Hanania, W Min… - European journal of …, 2011 - Elsevier
There is increased understanding that distinct GABA A receptor subtypes mediate different effects of classical benzodiazepines. Here, we aimed to define the contributions of α 1 -…
Number of citations: 15 www.sciencedirect.com
P Popik, E Kostakis, M Krawczyk, G Nowak… - … of Pharmacology and …, 2006 - ASPET
… ocinaplon is most active at GABA A1 receptors, it is only ≈80% as efficacious as diazepam. One possible explanation for the anxioselective actions of ocinaplon … analog of ocinaplon, …
Number of citations: 47 jpet.aspetjournals.org
PV Bandivadekar, KD Gavali… - ChemistrySelect, 2023 - Wiley Online Library
An activation of methyl ketones or active methylenes and N, N‐dimethylformamide dimethyl acetal at 110 C by sulfated polyborate under solvent‐free conditions has been developed for …
P Kirkpatrick - nature.com
Individuals with anxiety disorders are commonly prescribed benzodiazepines, which act via GABAA (γ-aminobutyric acid A) receptors but cause side effects such as sedation, muscle …
Number of citations: 2 www.nature.com
DV Iosifescu - CNS neuroscience & therapeutics, 2010 - ncbi.nlm.nih.gov
… Previous animal data [ 5 ] had suggested that ocinaplon may have significant anxiolytic … ; ocinaplon did separate from placebo in the primary analysis. It is likely that ocinaplon or another …
Number of citations: 3 www.ncbi.nlm.nih.gov
W Sieghart - Trends in Pharmacological Sciences, 2013 - cell.com
… Ocinaplon or alpidem might exhibit the optimal ratio of stimulation of different GABA A … , such as abecarnil and zolpidem, in contrast to ocinaplon and alpidem, are sedative in man [ …
Number of citations: 4 www.cell.com

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